molecular formula C7H13N3O B8764034 2-Azidocycloheptan-1-ol

2-Azidocycloheptan-1-ol

Cat. No. B8764034
M. Wt: 155.20 g/mol
InChI Key: DXFAAMPAKSPSPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08952058B2

Procedure details

To a stirred mixture of (±)-2-azidocycloheptanol (190 mg, 1.2 mmol) in THF (1 mL) and H2O (100 μL) was added PPh3 (321 mg, 1.2 mmol). The mixture was stirred at rt for 15 h, then concentrated under reduced pressure. The residue was purified via silica gel flash chromatography eluting with 100:15:1, CH2Cl2:MeOH:TEA to afford (±)-2-aminocycloheptanol (103 mg, 50%) as a white solid. LCMS (ELSD) (ESI) m/z 130 (M+H)+.
Quantity
190 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
100 μL
Type
solvent
Reaction Step One
Name
Quantity
321 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[OH:11])=[N+]=[N-].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C1COCC1.O>[NH2:1][CH:4]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[OH:11]

Inputs

Step One
Name
Quantity
190 mg
Type
reactant
Smiles
N(=[N+]=[N-])C1C(CCCCC1)O
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 μL
Type
solvent
Smiles
O
Step Two
Name
Quantity
321 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified via silica gel flash chromatography
WASH
Type
WASH
Details
eluting with 100:15:1, CH2Cl2

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NC1C(CCCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 103 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08952058B2

Procedure details

To a stirred mixture of (±)-2-azidocycloheptanol (190 mg, 1.2 mmol) in THF (1 mL) and H2O (100 μL) was added PPh3 (321 mg, 1.2 mmol). The mixture was stirred at rt for 15 h, then concentrated under reduced pressure. The residue was purified via silica gel flash chromatography eluting with 100:15:1, CH2Cl2:MeOH:TEA to afford (±)-2-aminocycloheptanol (103 mg, 50%) as a white solid. LCMS (ELSD) (ESI) m/z 130 (M+H)+.
Quantity
190 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
100 μL
Type
solvent
Reaction Step One
Name
Quantity
321 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[OH:11])=[N+]=[N-].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>C1COCC1.O>[NH2:1][CH:4]1[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH:5]1[OH:11]

Inputs

Step One
Name
Quantity
190 mg
Type
reactant
Smiles
N(=[N+]=[N-])C1C(CCCCC1)O
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
100 μL
Type
solvent
Smiles
O
Step Two
Name
Quantity
321 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 15 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified via silica gel flash chromatography
WASH
Type
WASH
Details
eluting with 100:15:1, CH2Cl2

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
NC1C(CCCCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 103 mg
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.